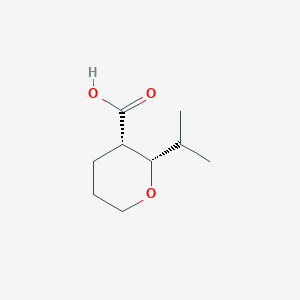

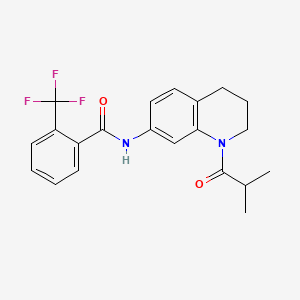

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

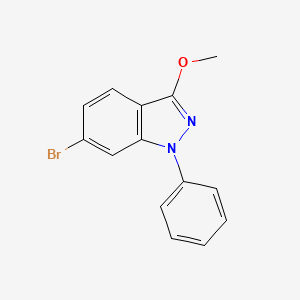

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the protection of Pyrrolidine, followed by the activation of Phenylacetic acid. Then, a coupling reaction takes place, followed by deprotection and oxidation. Finally, the product is purified .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring linked to a pyrrolidine ring . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include protection, activation, coupling, deprotection, oxidation, and purification . Each step involves specific reactants and conditions .Physical And Chemical Properties Analysis

The empirical formula of a similar compound is C20H22N2O5, and its molecular weight is 370.40 .科学的研究の応用

Pharmaceutical Development

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide has shown potential in pharmaceutical development, particularly in the creation of new drugs targeting central nervous system disorders. Compounds with similar structures, such as piracetam, are known for their nootropic effects, which enhance cognitive functions . This compound could be explored for similar applications, potentially aiding in the treatment of conditions like Alzheimer’s disease and other cognitive impairments.

Antioxidant Research

Research has indicated that benzamide derivatives possess significant antioxidant properties . These compounds can neutralize free radicals, thereby protecting cells from oxidative stress. This makes 2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide a candidate for studies focused on preventing or mitigating oxidative damage in biological systems, which is a key factor in aging and various diseases.

Antibacterial Applications

Benzamide compounds have been studied for their antibacterial properties . 2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide could be investigated for its ability to inhibit the growth of various bacterial strains. This application is particularly relevant in the development of new antibiotics, especially given the rising concern over antibiotic resistance.

Cancer Research

Amide derivatives, including benzamides, have been explored for their anti-cancer properties . These compounds can interfere with cancer cell proliferation and induce apoptosis (programmed cell death). Research into 2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide could reveal its potential as a therapeutic agent in oncology, offering new avenues for cancer treatment.

Neuroprotective Studies

Given the structural similarities to known neuroprotective agents, this compound could be valuable in neuroprotective research. It may help in protecting neurons from damage due to various neurodegenerative conditions. Studies could focus on its efficacy in models of diseases like Parkinson’s and Huntington’s .

Anti-inflammatory Research

Benzamide derivatives have also been noted for their anti-inflammatory effects . This compound could be studied for its ability to reduce inflammation, which is a common underlying factor in many chronic diseases, including arthritis, cardiovascular diseases, and metabolic disorders.

作用機序

将来の方向性

The future directions in the study of such compounds could involve further exploration of their therapeutic potential, especially in the management of type 2 diabetes . Additionally, increasing the selectivity toward sigma-1 receptor by the structural variation of the pyracetam pharmacophore could be another area of interest .

特性

IUPAC Name |

2-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-6-2-3-9-16(13)18(22)19-14-7-4-8-15(12-14)20-11-5-10-17(20)21/h2-4,6-9,12H,5,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKJWLCRZUUKCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B2654958.png)

![4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2654961.png)

![N-(2-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2654963.png)

![Ethyl 3-[(2-benzoyl-1-benzofuran-3-yl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2654967.png)

![5-(3-Methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2654970.png)

![Methyl 1-methyl-1H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B2654973.png)